N-Methyl-1-(3-methylazetidin-3-yl)methanesulfonamide
Description
N-Methyl-1-(3-methylazetidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S It is known for its unique structure, which includes an azetidine ring, a sulfonamide group, and a methyl group
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-methyl-1-(3-methylazetidin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-6(3-8-4-6)5-11(9,10)7-2/h7-8H,3-5H2,1-2H3 |
InChI Key |
XVYGDRXNSZTHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CS(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-methylazetidin-3-yl)methanesulfonamide typically involves the reaction of 3-methylazetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methylazetidine, methanesulfonyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of 3-methylazetidine and triethylamine in dichloromethane. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-methylazetidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Methyl-1-(3-methylazetidin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methylazetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-1-(3-methylazetidin-3-yl)methanesulfonamide can be compared with other similar compounds, such as:
N-Methyl-(1-methylazetidin-3-yl)methanamine: Similar structure but lacks the sulfonamide group.
N,N-Dimethyl-1-(3-methylazetidin-3-yl)methanesulfonamide: Contains an additional methyl group on the nitrogen atom.
(3-Methylazetidin-3-yl)methanol: Contains a hydroxyl group instead of the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
